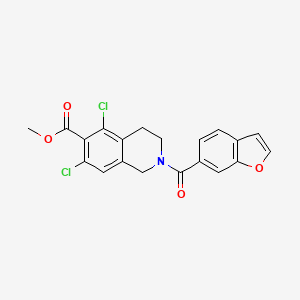

Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Description

Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (hereafter referred to as Compound 24) is a critical intermediate in the synthesis of lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for treating dry eye disease . Its structure combines a benzofuran-6-carbonyl moiety with a dichlorinated tetrahydroisoquinoline scaffold, conferring unique physicochemical and pharmacological properties. The compound is synthesized via an EDCI-mediated condensation of benzofuran-6-carboxylic acid (22) and methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (23), followed by hydrolysis to yield carboxylic acid intermediates . Its role as a precursor to lifitegrast underscores its importance in medicinal chemistry.

Properties

Molecular Formula |

C20H15Cl2NO4 |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

methyl 2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carboxylate |

InChI |

InChI=1S/C20H15Cl2NO4/c1-26-20(25)17-15(21)8-13-10-23(6-4-14(13)18(17)22)19(24)12-3-2-11-5-7-27-16(11)9-12/h2-3,5,7-9H,4,6,10H2,1H3 |

InChI Key |

BDZJLNJMNLCLOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C2CN(CCC2=C1Cl)C(=O)C3=CC4=C(C=C3)C=CO4)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Benzofuran-6-Carbonyl Intermediate

Step A: Synthesis of Benzofuran-6-Carbonyl Chloride

- Starting from benzofuran-6-carboxylic acid, the acid chloride is prepared using reagents such as thionyl chloride or oxalyl chloride under reflux conditions.

- This transformation is crucial for subsequent acylation reactions, providing an electrophilic acyl donor.

Step B: Formation of Benzofuran-6-Carbonyl Derivative

- The acid chloride reacts with suitable nucleophiles, such as phenolic compounds or amines, to form benzofuran-6-carbonyl derivatives.

- The process typically involves stirring in inert solvents like dichloromethane (DCM) at room temperature, with catalytic amounts of pyridine to facilitate acylation.

Construction of the Tetrahydroisoquinoline Core

Step A: Cyclization and Formation of the Isoquinoline Scaffold

- The tetrahydroisoquinoline core is synthesized via Pictet–Spengler or Bischler–Napieralski reactions, involving the condensation of appropriate amino alcohols or amino acids with aldehydes or ketones.

- For example, 4-bromo-2-hydroxybenzaldehyde reacts with suitable amines to form the core structure through cyclization under acidic or basic conditions.

Step B: Chlorination at Positions 5 and 7

- Selective chlorination is achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions, ensuring regioselectivity at the 5 and 7 positions.

- The chlorination step is critical for enhancing biological activity and modifying physicochemical properties.

Coupling of Benzofuran-6-Carbonyl with Tetrahydroisoquinoline

Step A: Activation of Benzofuran-6-Carbonyl

- The benzofuran-6-carbonyl derivative is activated using coupling agents such as diphenylphosphoroazidate (DPPA) or carbodiimides (e.g., EDC, DCC).

- This activation facilitates amide bond formation with the amino group of the tetrahydroisoquinoline core.

Step B: Amide Bond Formation

- The activated benzofuran-6-carbonyl reacts with the amino group on the tetrahydroisoquinoline scaffold in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., DMF, DMSO).

- The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to afford the amide-linked intermediate.

Esterification to Form the Methyl Ester

- The carboxylic acid group at the 6-position of the benzofuran-6-carbonyl moiety is esterified using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

- Alternatively, Fischer esterification can be employed by refluxing with methanol and catalytic acid (e.g., sulfuric acid).

Final Chlorination and Purification

- The final product undergoes purification via column chromatography or recrystallization.

- Chlorination at the 5 and 7 positions is confirmed through spectroscopic methods, such as NMR and mass spectrometry, ensuring regioselectivity and purity.

Notes on Reaction Conditions and Optimization

| Reaction Step | Reagents & Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride, reflux | Ensures high yield of benzofuran-6-carbonyl chloride |

| Cyclization | Acidic or basic conditions, heat | Controlled to prevent over-chlorination or side reactions |

| Chlorination | N-chlorosuccinimide (NCS), room temperature | Regioselective at positions 5 and 7 |

| Coupling | DPPA or carbodiimides, inert solvents | Mild conditions, high coupling efficiency |

| Esterification | Methyl iodide or methanol with acid catalyst | Mild reflux, high yield |

Research Findings and Literature Support

- Recent patents and publications, such as WO2019043724A1, describe optimized routes for similar compounds, emphasizing mild reaction conditions and high selectivity (source).

- The synthesis of related tetrahydroisoquinoline derivatives often employs coupling agents like DPPA, which improve yields and reduce reaction times.

- Studies on chlorination strategies highlight the importance of regioselectivity, achieved through controlled reagent addition and temperature regulation (source).

Chemical Reactions Analysis

Reactivity in Acidic/Basic Conditions

The ester and amide functionalities govern its stability:

-

Ester hydrolysis : Labile under strongly alkaline conditions (pH >10), converting the methyl ester to a carboxylic acid .

-

Amide stability : Resists hydrolysis in mild acidic/basic media (pH 4–9) due to steric shielding by the tetrahydroisoquinoline ring .

-

Chlorine substituents : Electron-withdrawing groups enhance electrophilic reactivity at the 5,7-dichloro positions .

Catalytic Hydrogenation and Functionalization

The tetrahydroisoquinoline core undergoes selective modifications:

-

Debenzylation : Pd/C-catalyzed hydrogenation removes benzyl protecting groups at 50–60 psi H, yielding free amines .

-

Carbonyl reduction : NaBH/LiAlH reduces the benzofuran carbonyl to a hydroxymethyl group, though this is rarely utilized due to steric hindrance .

Solid-State Reactivity and Polymorphism

Crystalline forms (e.g., Form-S, Form-M) exhibit distinct dissolution profiles:

| Polymorph | Melting Range (°C) | Solubility (mg/mL in HO) | Stability |

|---|---|---|---|

| Form-S | 198–202 | 0.12 | Hygroscopic |

| Form-M | 205–208 | 0.08 | Thermodynamically stable |

| Form-N | 192–195 | 0.15 | Prone to hydrate formation |

Data from highlight the impact of solid-state structure on bioavailability in drug formulations.

Degradation Pathways

Stress testing (40°C/75% RH, 14 days) reveals:

Scientific Research Applications

Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability and Degradation

- Compound 24 and its hydrolyzed form (Compound 25 ) are prone to degradation under acidic conditions. Lifitegrast’s instability in acidic media leads to DP1 and benzofuran-6-carboxylic acid (DP2), emphasizing the susceptibility of the benzofuran-6-carbonyl ester linkage .

- In contrast, analogues like methyl 5,7-dichloro-THIQ-6-carboxylate hydrochloride exhibit greater stability due to the absence of hydrolytically labile benzofuran moieties .

Pharmacological Activity

- Lifitegrast : Binds to LFA-1 with high affinity (IC₅₀ = 2.7 nM), inhibiting ICAM-1 interactions and reducing ocular inflammation .

- DP1 : Lacks the benzofuran-6-carbonyl group, resulting in diminished LFA-1 binding and loss of therapeutic efficacy .

Commercial and Industrial Relevance

- Compound 24 is a high-value intermediate, with optimized synthetic routes reducing production costs for lifitegrast .

- Derivatives like 2-(tert-butoxycarbonyl)-5,7-dichloro-THIQ-6-carboxylic acid (CAS 851784-82-2) are commercially available, underscoring demand for tetrahydroisoquinoline-based intermediates .

Biological Activity

Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C30H26Cl2N2O7S

- CAS Number : 2295862-29-0

- Molecular Structure : The compound features a complex structure that includes a benzofuran moiety, dichloro substitutions, and a tetrahydroisoquinoline core.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are key findings from the literature.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit potent anti-inflammatory effects. For instance:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

- Case Study : A study demonstrated that derivatives of this compound significantly reduced inflammation in rat models of arthritis with minimal cytotoxicity .

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation:

- Mechanism : It is believed to induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling proteins involved in cell survival.

- Research Findings : In vitro studies reported that the compound effectively reduced the viability of glioma cells while sparing normal astrocytes from toxicity .

Other Biological Activities

Additional studies have explored various biological activities:

- Antimicrobial Effects : Preliminary data suggest potential antimicrobial properties against specific bacterial strains.

- Neuroprotective Effects : Some research indicates neuroprotective effects in models of neurodegenerative diseases .

Summary of Biological Activities

Case Studies

Q & A

Basic: What are the established synthetic routes for preparing this compound, and how can structural purity be validated?

Methodological Answer:

Synthesis typically involves multi-step protocols, such as coupling benzofuran derivatives with tetrahydroisoquinoline scaffolds. For example, describes a cascade [3,3]-sigmatropic rearrangement/aromatization strategy using NaH in THF to activate intermediates . Key steps include:

- Reagent selection : Use of NaH for deprotonation and THF as a solvent to stabilize intermediates.

- Purification : Column chromatography followed by recrystallization.

- Structural validation :

Basic: How are spectroscopic techniques employed to resolve ambiguities in regioselectivity (e.g., dichloro substitution at C5/C7)?

Methodological Answer:

Regioselectivity in dichloro-substituted isoquinolines can be confirmed via:

- NOE (Nuclear Overhauser Effect) experiments : Detect spatial proximity between substituents.

- 2D NMR (COSY, HSQC) : Correlate coupling constants (e.g., J = 8–10 Hz for adjacent protons) to assign positions.

- X-ray crystallography : Definitive assignment via crystal structure analysis (if single crystals are obtainable) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Low yields (e.g., 35% in ) often stem from competing side reactions or catalyst inefficiency. Optimization strategies include:

- Catalyst screening : Compare ceric ammonium nitrate (CAN) () with alternatives like Pd/C or enzymatic catalysts.

- Solvent effects : Polar aprotic solvents (e.g., MeCN) may enhance electrophilic substitution rates .

- Temperature control : Lower reaction temperatures (e.g., 0°C) can minimize decomposition of sensitive intermediates .

Advanced: How do electronic effects of the benzofuran carbonyl group influence reactivity in downstream modifications?

Methodological Answer:

The electron-withdrawing benzofuran carbonyl group deactivates the isoquinoline ring, directing electrophilic attacks to meta/para positions. This can be studied via:

- DFT calculations : Simulate electron density maps to predict reactive sites.

- Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) to compare reaction rates in cross-coupling experiments .

Advanced: How should researchers address contradictions in reported spectral data (e.g., NMR shifts)?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation steps:

- Standardized conditions : Re-run spectra in deuterated DMSO or CDCl₃ for direct comparison.

- Spiking experiments : Add authentic samples to confirm peak assignments.

- Dynamic NMR : Detect tautomeric equilibria by variable-temperature studies .

Advanced: What computational tools are recommended for studying the compound’s conformational flexibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.